molecular formula C13H9BrN2O B8634607 3-Benzoxazol-2-yl-5-bromo-phenylamine

3-Benzoxazol-2-yl-5-bromo-phenylamine

Cat. No. B8634607
M. Wt: 289.13 g/mol
InChI Key: AMZBYUCOXKDJFJ-UHFFFAOYSA-N
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Patent
US07504401B2

Procedure details

To a solution of (3-benzoxazol-2-yl-5-bromo-phenyl)-carbamic acid benzyl ester (0.160 g, 0.38 mmol) in chloroform (5.0 mL) at room temperature was added BF3-Et2O (0.21 g, 1.5 mmol) and dimethylsulfide (0.24 g, 3.78 mmol). The reaction mixture was stirred at room temperature for 20 hours. The solvent was removed and residue was purified by preparative TLC eluting with 3:1/hexanes:ethyl acetate to give 3-benzoxazol-2-yl-5-bromo-phenylamine (0.10 g, 92%) as a yellow solid.
Name
(3-benzoxazol-2-yl-5-bromo-phenyl)-carbamic acid benzyl ester
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][C:11]1[CH:16]=[C:15]([Br:17])[CH:14]=[C:13]([C:18]2[O:19][C:20]3[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=3[N:22]=2)[CH:12]=1)C1C=CC=CC=1.B(F)(F)F.CCOCC.CSC>C(Cl)(Cl)Cl>[O:19]1[C:20]2[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=2[N:22]=[C:18]1[C:13]1[CH:12]=[C:11]([NH2:10])[CH:16]=[C:15]([Br:17])[CH:14]=1 |f:1.2|

Inputs

Step One
Name
(3-benzoxazol-2-yl-5-bromo-phenyl)-carbamic acid benzyl ester
Quantity
0.16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1=CC(=CC(=C1)Br)C=1OC2=C(N1)C=CC=C2)=O
Name
Quantity
0.21 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
0.24 g
Type
reactant
Smiles
CSC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
residue was purified by preparative TLC
WASH
Type
WASH
Details
eluting with 3:1/hexanes

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)C=2C=C(C=C(C2)Br)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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